molecular formula C27H25N3O3S B2541107 2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide CAS No. 894558-95-3

2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide

Cat. No.: B2541107
CAS No.: 894558-95-3
M. Wt: 471.58
InChI Key: VQVWVLMYHBHSTO-UHFFFAOYSA-N
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Description

This compound features a spiro[indoline-3,2'-thiazolidin] core, substituted at the 3' position with a 3,5-dimethylphenyl group and at the N-terminus with a p-tolyl acetamide moiety. Its synthesis likely involves multicomponent reactions or heterocyclization strategies, as seen in related spiro systems .

Properties

IUPAC Name

2-[3-(3,5-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3S/c1-17-8-10-20(11-9-17)28-24(31)15-29-23-7-5-4-6-22(23)27(26(29)33)30(25(32)16-34-27)21-13-18(2)12-19(3)14-21/h4-14H,15-16H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVWVLMYHBHSTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its unique structure, featuring multiple functional groups, suggests a variety of pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C25H23N3O4SC_{25}H_{23}N_{3}O_{4}S, with a molecular weight of approximately 461.5 g/mol. The compound contains an indoline ring, a thiazolidine moiety, and an acetamide group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC25H23N3O4SC_{25}H_{23}N_{3}O_{4}S
Molecular Weight461.5 g/mol
StructureComplex organic molecule

Research indicates that compounds with similar structures often exhibit antiproliferative properties by interfering with cellular processes such as tubulin polymerization. For instance, related compounds have demonstrated significant inhibition of cancer cell growth by inducing apoptosis and affecting the cell cycle.

Biological Activity

  • Antiproliferative Effects :
    • In vitro studies have shown that derivatives of this compound exhibit potent antiproliferative activity against various cancer cell lines including HeLa and A549 cells. For example, one study reported IC50 values ranging from 30 to 43 nM for related compounds against these cell lines .
    • The mechanism involves blocking the G2/M phase of the cell cycle and triggering apoptosis through intrinsic pathways, evidenced by mitochondrial depolarization and caspase-9 activation .
  • Cell Cycle Arrest :
    • The compound has been observed to cause G2/M phase arrest in treated cells, which is crucial for cancer therapy as it prevents further cell division and promotes cell death in malignant cells .
  • Apoptosis Induction :
    • Apoptotic pathways activated by this compound include mitochondrial dysfunction and activation of caspases, which are essential for executing the apoptotic program in cells .

Case Studies

  • Zebrafish Model : In vivo experiments using zebrafish models demonstrated that certain derivatives exhibited significant activity against cancer cells, reinforcing the findings from in vitro studies. These models are valuable for assessing the efficacy and safety of new compounds before clinical trials .
  • Comparative Analysis : When compared to established anticancer agents like CA-4 (Combretastatin A-4), some derivatives showed enhanced potency against specific cancer types while being less effective against others like MDA-MB-231 cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Variations

Spiro[indoline-3,2'-thiazolidin] vs. Phthalimide Derivatives
  • 3-Chloro-N-phenyl-phthalimide (): Lacks the spiro system but shares an aromatic substitution (phenyl) and a heterocyclic core (phthalimide). Primarily used in polymer synthesis rather than bioactivity, highlighting how core structure dictates application. The spiro system in the target compound may enhance binding specificity to biological targets compared to planar phthalimides .
Thiazolidinone vs. Pyrrolidine Spiro Systems
  • 1'-Acetyl-2'-(4-methoxyphenyl)-N-cyclohexyl-2-oxospiro[indoline-3,3'-pyrrolidine]-2'-carboxamide (): Replaces thiazolidinone with pyrrolidine. Pyrrolidine-based systems show moderate yields (45%) in synthesis, suggesting thiazolidinone frameworks might offer better synthetic efficiency .

Substituent Effects on Bioactivity

Aromatic Substituents
  • 3'-(4-Chlorophenyl) Analogs (): 1-Benzyl-3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidine]-5'-acetic Acid: Demonstrated structural stability via X-ray crystallography. In contrast, the 3,5-dimethylphenyl group in the target compound may improve lipophilicity and membrane penetration . Compound 5d and 5e (): Derivatives with benzo[d]thiazol-2-ylthio groups showed potent anti-inflammatory (5d) and analgesic (5e) activities. The p-tolyl acetamide in the target compound could mimic these effects through similar hydrogen-bonding interactions .
Heterocyclic Modifications
  • 3'-[(4-Acetate Phenyl)-1N-Ethoxyphthalimido-6'-Pyridin-2-yl] Derivatives (): Pyridinyl and oxadiazolyl substituents conferred antimicrobial activity. The absence of such groups in the target compound suggests its bioactivity profile may differ, relying instead on dimethylphenyl and acetamide motifs .

Preparation Methods

Cyclocondensation of Isatin with Mercaptoacetic Acid

Isatin (1) reacts with mercaptoacetic acid (2) in the presence of anhydrous ZnCl₂ as a Lewis acid catalyst, forming spiro[indoline-3,2'-thiazolidine]-2,4'-dione (3). The reaction proceeds via nucleophilic attack of the thiol group on the imine intermediate, followed by intramolecular cyclization.

Reaction Conditions :

  • Solvent: Dimethylformamide (DMF)
  • Temperature: Reflux (120°C)
  • Time: 6–8 hours
  • Yield: 70–85%

Synthesis of N-(p-Tolyl)Acetamide Side Chain

The N-(p-tolyl)acetamide moiety is prepared via acylation of p-toluidine (6) using acetic acid under catalytic conditions:

Catalytic Acetylation of p-Toluidine

p-Toluidine (6) undergoes acetylation with acetic acid (7) in the presence of benzophenone as a non-metallic catalyst, producing N-(p-tolyl)acetamide (8).

Procedure :

  • Solvent: Acetic acid (neat)
  • Catalyst: Benzophenone (1 equiv)
  • Temperature: 80°C
  • Time: 12 hours
  • Yield: 94%

Mechanistic Insight :
Benzophenone facilitates proton transfer, activating the carbonyl group of acetic acid for nucleophilic attack by the amine.

Coupling of Spiro Core with Acetamide Side Chain

The final step involves linking the spiro-thiazolidinone (5) with N-(p-tolyl)acetamide (8) via a nucleophilic acyl substitution.

Alkylation Using 2-Chloro-N-(p-Tolyl)Acetamide

Spiro compound (5) reacts with 2-chloro-N-(p-tolyl)acetamide (9) in the presence of K₂CO₃ as a base, yielding the target compound (10).

Reaction Setup :

  • Solvent: Acetonitrile
  • Base: Potassium carbonate (2 equiv)
  • Temperature: 60°C
  • Time: 4 hours
  • Yield: 65–72%

Ultrasonication-Assisted Coupling

Fe₂O₃ nanoparticles (10 mol%) enhance reaction efficiency under ultrasonication, reducing time and improving yield:

  • Ultrasonication Frequency: 40 kHz
  • Time: 1.5 hours
  • Yield: 85–90%

Comparative Analysis of Synthetic Methods

Parameter Conventional Thermal Method Ultrasonication with Fe₂O₃ Nanoparticles
Reaction Time 4–6 hours 1.5–2 hours
Yield 65–72% 85–90%
Catalyst K₂CO₃ Fe₂O₃ (10 mol%)
Energy Input High Low

Ultrasonication promotes cavitation, enhancing mass transfer and reducing activation energy, while Fe₂O₃ nanoparticles provide Lewis acid sites for intermediate stabilization.

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (300 MHz, DMSO-d₆) : δ 2.29 (s, 3H, CH₃), 2.12 (s, 6H, Ar-CH₃), 4.21 (s, 2H, CH₂), 7.07–7.38 (m, 8H, Ar-H), 10.12 (s, 1H, NH).
  • IR (KBr) : 1745 cm⁻¹ (C=O, thiazolidinone), 1680 cm⁻¹ (C=O, acetamide).

X-ray Crystallography

Single-crystal analysis confirms the spiro geometry and regiochemistry. Key metrics:

  • Bond Lengths : C(spiro)-N = 1.47 Å, C=O = 1.21 Å
  • Dihedral Angle : 89.5° between indoline and thiazolidinone planes.

Challenges and Optimization Strategies

  • Regioselectivity : Competing pathways during spirocyclization are mitigated using ZnCl₂, which polarizes the carbonyl group of isatin.
  • Steric Hindrance : Bulkier 3,5-dimethylphenyl substituents require elevated temperatures or prolonged reaction times.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step pathways:

  • Step 1 : Formation of the spiro[indoline-3,2'-thiazolidin] core via cyclocondensation of substituted indoles with thiourea derivatives under acidic conditions.
  • Step 2 : Introduction of the 3,5-dimethylphenyl group via Suzuki coupling or nucleophilic substitution, requiring palladium catalysts or base-mediated reactions .
  • Step 3 : Acetamide coupling using carbodiimide-based reagents (e.g., DCC or EDC) to attach the p-tolyl moiety. Optimization : Reaction parameters (e.g., solvent polarity, temperature gradients) must be tailored to minimize side products. For example, dichloromethane or methanol at 60–80°C improves yield, while HPLC or TLC monitors purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the spiro ring and substituent positions (e.g., aromatic protons for 3,5-dimethylphenyl at δ 6.8–7.2 ppm) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1650 cm⁻¹ (amide I band) validate carbonyl and acetamide groups .
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight (e.g., expected [M+H]+ ~480–500 Da) and fragmentation patterns .

Q. How can initial biological activity screening be designed for this compound?

  • In vitro assays : Test inhibition of inflammation-related enzymes (e.g., COX-2) or cancer targets (e.g., kinases) using fluorescence-based or colorimetric assays (IC50 determination) .
  • Cell viability assays : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks to validate specificity .

Advanced Research Questions

Q. What computational methods are suitable for elucidating its mechanism of action?

  • Molecular docking : Predict binding affinities to targets like COX-2 or EGFR using AutoDock Vina. Focus on the spiro core and acetamide group for hydrogen bonding and hydrophobic interactions .
  • MD simulations : Simulate ligand-protein stability over 100 ns to assess conformational changes in aqueous environments (e.g., GROMACS software) .
  • QSAR modeling : Correlate substituent effects (e.g., methyl groups on phenyl rings) with bioactivity using descriptors like logP and polar surface area .

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Substituent variation : Synthesize analogs with halogen (Cl, F) or methoxy groups on the phenyl rings to test electronic effects on target binding .
  • Spiro ring modification : Replace thiazolidinone with pyrrolidinone to study ring flexibility impact on potency .
  • Data analysis : Use multivariate regression to link structural features (e.g., steric bulk, electron-withdrawing groups) to IC50 values .

Q. How should contradictory bioactivity data across studies be resolved?

  • Source analysis : Compare assay conditions (e.g., cell line variability, serum concentration). For example, discrepancies in anti-inflammatory activity may arise from differing COX-2 isoform expression .
  • Dose-response validation : Repeat experiments with standardized protocols (e.g., identical incubation times, passage numbers).
  • Meta-analysis : Pool data from multiple studies using tools like RevMan to identify trends obscured by small sample sizes .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to the acetamide moiety for enhanced aqueous solubility .
  • Nanocarriers : Encapsulate the compound in PEGylated liposomes or PLGA nanoparticles to prolong circulation time .
  • Pharmacokinetic profiling : Conduct LC-MS/MS studies in rodent plasma to assess half-life and clearance rates .

Methodological Tables

Table 1 : Key Synthetic Parameters and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
1Thiourea, H2SO4, 80°C65>95%
2Pd(PPh3)4, K2CO3, DMF7298%
3EDC, DMAP, CH2Cl28599%

Table 2 : Bioactivity Data Against Cancer Targets

Cell LineIC50 (µM)Target EnzymeAssay TypeReference
MCF-712.3 ± 1.2EGFRMTT
HeLa8.7 ± 0.9CDK2Resazurin

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